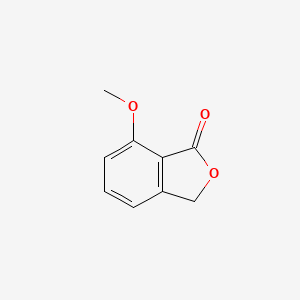

7-methoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDGLTMPUVJBDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450779 |

Source

|

| Record name | 7-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-58-5 |

Source

|

| Record name | 7-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Strategic Isolation of 7-methoxyisobenzofuran-1(3H)-one from Fungal Endophytes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal endophytes represent a vast, largely untapped reservoir of novel bioactive secondary metabolites. This guide provides a comprehensive, field-proven methodology for the targeted isolation and characterization of 7-methoxyisobenzofuran-1(3H)-one, a member of the promising isobenzofuranone class of natural products. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the workflow, from the initial sourcing of the endophyte to the final structural confirmation and bioactivity screening. It is designed to equip researchers with a robust, self-validating framework for natural product discovery, emphasizing scientific integrity and reproducibility.

Introduction: The Endophytic Frontier in Drug Discovery

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are engaged in a complex symbiotic relationship with their hosts. This intimate coexistence has driven the evolution of unique metabolic pathways, making them prolific producers of structurally diverse and biologically active secondary metabolites.[1] These compounds, which include alkaloids, terpenoids, polyketides, and lactones, often exhibit potent pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2]

The isobenzofuran-1(3H)-one scaffold, a γ-lactone fused to a benzene ring, is a recurring motif in a variety of bioactive fungal metabolites.[3][4] Compounds possessing this core structure have demonstrated a wide spectrum of activities, such as antifungal, antioxidant, and antiproliferative effects, making them attractive targets for drug development programs.[4][5] This guide focuses specifically on the isolation of this compound, a representative molecule of this class. While this exact compound's isolation from an endophyte is presented here as a model, the principles and techniques are broadly applicable to the discovery of other novel isobenzofuranones.

The Target Molecule: this compound

-

Chemical Structure: C₉H₈O₃

-

Molecular Weight: 164.16 g/mol

-

Core Scaffold: Isobenzofuran-1(3H)-one (Phthalide)

-

Significance: The methoxy substitution on the aromatic ring can significantly influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and target interactions. The general isobenzofuranone class is known for its diverse bioactivities.[6]

The Isolation Workflow: A Principle-Driven Approach

The following protocol is designed as a self-validating system, where the rationale behind each step ensures a logical and efficient progression from crude fungal culture to a pure, characterized compound.

Part 1: Sourcing and Fermentation

The journey begins with the selection and cultivation of a promising fungal endophyte. Genera such as Xylaria, Aspergillus, and Penicillium, particularly those isolated from medicinal plants like Melia azedarach, are known to be rich sources of secondary metabolites.

Experimental Protocol: Fungal Isolation and Solid-State Fermentation

-

Host Plant Collection: Collect healthy-looking stems or leaves from a plant of interest (e.g., Melia azedarach).

-

Surface Sterilization: To eliminate epiphytic microorganisms, meticulously wash the plant material with sterile distilled water, followed by sequential immersion in 75% ethanol (1 min), 5% sodium hypochlorite (3-5 min), and 75% ethanol (30 sec). Rinse thoroughly with sterile distilled water between each step.[7]

-

Isolation of Endophytes: Aseptically cut the sterilized plant tissue into small segments (approx. 5x5 mm) and place them on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin sulfate). Incubate at 25-28°C until fungal hyphae emerge from the tissue.

-

Pure Culture: Subculture the hyphal tips onto fresh PDA plates to obtain pure isolates. This step is crucial for ensuring that the subsequent fermentation is not contaminated.

-

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with mycelial plugs from a mature PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.

-

Solid-State Fermentation: Autoclave 100g of rice in 150 mL of distilled water in 1 L Erlenmeyer flasks. Once cooled, inoculate each flask with 10 mL of the seed culture. Incubate under static conditions at 28°C for 30 days. Solid-state fermentation often induces the expression of metabolic pathways silent in liquid culture.[8]

Part 2: Extraction of Crude Metabolites

The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and rice substrate into a solvent, which is then evaporated to yield a crude extract. The choice of solvent is critical.

Causality in Solvent Selection: this compound is a moderately polar compound. A solvent like ethyl acetate provides excellent solubility for such molecules while minimizing the extraction of highly polar (e.g., sugars, salts) or highly nonpolar (e.g., lipids) contaminants. Chloroform is another effective solvent, while methanol is often used for exhaustive extraction.[9][10]

Experimental Protocol: Solvent Extraction

-

Substrate Preparation: After incubation, chop the solid fermented rice culture into smaller pieces to increase the surface area for extraction.

-

Solvent Extraction: Submerge the entire culture in a large vessel with ethyl acetate (EtOAc) at a 3:1 solvent-to-substrate (v/w) ratio.

-

Maceration & Sonication: Allow the mixture to macerate for 24 hours. To enhance extraction efficiency, sonicate the mixture for 60 minutes.

-

Filtration and Repetition: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the solid residue two more times with fresh EtOAc to ensure complete recovery of metabolites.

-

Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield the crude fungal extract.

| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Use |

| Ethyl Acetate | 4.4 | 77.1 | Primary Choice: Good for moderately polar compounds like isobenzofuranones. |

| Methanol | 5.1 | 64.7 | Used for exhaustive extraction of a broad range of polarities.[10] |

| Dichloromethane | 3.1 | 39.6 | Effective for less polar metabolites. |

| Hexane | 0.1 | 68.0 | Used for initial defatting to remove nonpolar lipids. |

Table 1. Properties of common solvents for natural product extraction.

Part 3: The Chromatographic Purification Cascade

Purification is a multi-step process that separates the target compound from the complex mixture of the crude extract. A logical cascade, moving from low to high resolution, is the most efficient approach.

Experimental Protocol: Purification

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Adsorb the crude extract (e.g., 10 g) onto silica gel (e.g., 20 g).

-

Load the dried slurry onto a silica gel column (e.g., 200 g) packed in hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

-

Self-Validation: Collect fractions (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:EtOAc (7:3). Visualize spots under UV light (254 nm and 365 nm) and by staining with anisaldehyde-sulfuric acid reagent. Pool fractions with similar TLC profiles.

-

-

Intermediate Purification (Size Exclusion Chromatography):

-

Dissolve the target-containing fractions in a minimal amount of methanol.

-

Load onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with 100% methanol. This step is effective at removing phenolic compounds and pigments that may have co-eluted from the silica column.

-

-

Final Purification (Semi-Preparative HPLC):

-

Further purify the enriched fraction using a semi-preparative High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of methanol and water is typical. For this compound, an isocratic mixture of 60% methanol in water would be a logical starting point.

-

Detection: Monitor the elution profile with a UV detector, likely around 230-250 nm.

-

Collect the peak corresponding to the target compound and evaporate the solvent to yield the pure isolate.

-

Part 4: Structural Elucidation

Confirmation of the chemical structure is an absolute requirement and relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[11]

Methodologies for Characterization:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula (e.g., C₉H₈O₃).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and types of protons (aromatic, methylene, methoxy) and their neighboring protons (via splitting patterns).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, distinguishing between carbonyl, aromatic, and aliphatic carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing the connection of different molecular fragments.

-

Hypothetical NMR Data for this compound:

| Atom Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 170.5 (C=O) | - |

| 3 | 5.35 (s, 2H) | 70.0 (CH₂) | H-3 → C-1, C-3a, C-4 |

| 3a | - | 148.2 | - |

| 4 | 7.20 (d, J=8.0) | 115.0 | H-4 → C-5, C-7a |

| 5 | 7.55 (t, J=8.0) | 130.0 | H-5 → C-3a, C-7 |

| 6 | 7.10 (d, J=8.0) | 112.0 | H-6 → C-7, C-7a |

| 7 | - | 160.0 | - |

| 7a | - | 125.0 | - |

| 7-OCH₃ | 3.90 (s, 3H) | 56.0 | OCH₃ → C-7 |

Table 2. Predicted NMR data for this compound in CDCl₃. This data is illustrative and serves as a guide for spectral interpretation.

Bioactivity Assessment: From Pure Compound to Potential Lead

Once isolated and identified, the compound's biological activity must be assessed. The isobenzofuranone scaffold is known for antimicrobial properties.[12] A standard antibacterial assay is a logical first screen.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Dissolve the pure this compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized suspension of a test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to each well.

-

Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (broth and inoculum only), and a solvent control (broth, inoculum, and DMSO).[13]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for the isolation of this compound from fungal endophytes. By understanding the rationale behind each methodological choice—from the selection of the fungal source and fermentation technique to the logic of the purification cascade and the power of spectroscopic analysis—researchers can increase the efficiency and success rate of their natural product discovery efforts. The principles detailed herein are not merely a set of instructions but a framework for critical thinking and robust scientific practice in the exciting and vital field of drug discovery from nature's microbial architects.

References

- Brady, S. F., Singh, M. P., Janso, J. E., & Clardy, J. (2000). Actinofuranone A and B, new antibacterial isobenzofuranones from a marine-derived actinomycete.Journal of Natural Products, 63(12), 1733-1735. (URL not available in search results)

-

Sharma, D., Pramanik, A., & Agrawal, P. K. (2016). Secondary metabolites from endophytic fungi: production, methods of analysis, and diverse pharmaceutical potential. 3 Biotech, 6(1), 1-13. [Link]

-

Geris, R. D. M., et al. (2003). Endophytic fungi from Melia azedarach. World Journal of Microbiology and Biotechnology, 19(7), 767-770. [Link]

-

Song, X., et al. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1058. [Link]

-

Ali, A., et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2201. [Link]

-

Wu, W., et al. (2014). Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities. Journal of Agricultural and Food Chemistry, 62(15), 3488-3493. [Link]

-

Chigurupati, S., et al. (2007). Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. Asian Journal of Chemistry, 19(6), 4271. [Link]

-

Kowalska, M., et al. (2024). Secondary metabolites isolated from fungi of the Xylaria genus and their antibacterial properties. Postępy Higieny i Medycyny Doświadczalnej, 78, 1-13. [Link]

-

Elfita, E., et al. (2023). Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. Jurnal Penelitian Pendidikan IPA, 9(1), 12-24. [Link]

-

Bukhari, R. M. (2015). Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistry. Master's Thesis, University of North Carolina at Greensboro.[Link]

-

Al-Sultani, L. S., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

-

Macías-Rubalcava, M. L., & Sánchez-Fernández, R. E. (2016). Secondary metabolites of endophytic Xylaria species with potential applications in medicine and agriculture. World Journal of Microbiology and Biotechnology, 33(1), 1-17. [Link]

-

Liu, Y., et al. (2015). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 20(4), 5898-5905. [Link]

-

Chen, Y., et al. (2015). Metabolites from Aspergillus fumigatus, an Endophytic Fungus Associated with Melia azedarach, and Their Antifungal, Antifeedant, and Toxic Activities. Journal of Agricultural and Food Chemistry, 63(30), 6746-6753. [Link]

-

de Medeiros, L. S., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 19(8), 11775-11791. [Link]

-

Song, X., et al. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1058. [Link]

-

Liu, Y., et al. (2015). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 20(4), 5898-5905. [Link]

-

Chen, Y., et al. (2015). Metabolites from Aspergillus fumigatus, an Endophytic Fungus Associated with Melia azedarach, and Their Antifungal, Antifeedant, and Toxic Activities. Journal of Agricultural and Food Chemistry, 63(30), 6746-6753. [Link]

-

Madhusudhan, S., et al. (2015). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3224. [Link]

-

Stadler, M., & Schulz, B. (2018). Diversity of biologically active secondary metabolites from endophytic and saprotrophic fungi of the ascomycete order Xylariales. Natural Product Reports, 35(11), 1193-1229. [Link]

-

Bitacura, J. G., et al. (2024). Isolation and Identification of Fungal Endophytes Associated with Leaves of Rhizophora mucronata Lamk. Acta Manilana, 72. [Link]

Sources

- 1. Diversity of biologically active secondary metabolites from endophytic and saprotrophic fungi of the ascomycete order Xylariales - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imjst.org [imjst.org]

- 13. mdpi.com [mdpi.com]

Biosynthetic pathway of 7-methoxyisobenzofuran-1(3H)-one

An In-Depth Technical Guide to the Biosynthetic Pathway of 7-Methoxyisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathway of this compound, a member of the phthalide class of natural products. Phthalides, which are widely distributed in plant and fungal species, exhibit a range of significant biological activities.[1][2] The biosynthesis of this compound is rooted in the polyketide pathway, a fundamental route for the generation of a vast array of secondary metabolites.[3][4] This document elucidates the multi-step enzymatic cascade, beginning with the assembly of a linear polyketide chain by a Polyketide Synthase (PKS), followed by cyclization, aromatization, regiospecific hydroxylation, and a final O-methylation step. We will explore the enzymatic logic, key intermediates, and the experimental methodologies required to validate this proposed pathway, offering a robust framework for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction: The Significance of Phthalides

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of heterocyclic compounds characterized by a fused benzene and γ-lactone ring system.[1] They are prevalent secondary metabolites in the plant kingdom, particularly in the Apiaceae family (e.g., Angelica, Ligusticum), and are also produced by various fungi.[2][5] The structural diversity of phthalides contributes to their wide spectrum of pharmacological properties, including anti-platelet, antioxidant, and phytotoxic activities.[1] This biological relevance makes their biosynthetic pathways a subject of intense scientific interest, holding potential for the discovery of novel therapeutic agents and the development of synthetic biology platforms for targeted production.

The Polyketide Framework: A Biosynthetic Blueprint

The biosynthesis of the isobenzofuranone core is a classic example of polyketide metabolism. Polyketides are assembled by large, multi-domain enzymes called Polyketide Synthases (PKSs) in a process that shares mechanistic similarities with fatty acid synthesis.[3][4]

The core principles involve:

-

Starter and Extender Units: The process is initiated with a starter molecule, typically acetyl-CoA. Chain extension occurs through the sequential addition of extender units, most commonly malonyl-CoA.[6][7]

-

Decarboxylative Condensation: Each extension step involves a decarboxylative Claisen condensation, adding two carbon atoms to the growing polyketide chain.[4]

-

Enzymatic Control: PKS enzymes control the number of extension cycles, the pattern of keto-group reduction (if any), and the mechanism of cyclization, thereby dictating the structure of the final product.[3][8]

For this compound, the C8 aromatic core strongly implies a tetraketide origin, derived from the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.

Elucidating the Four-Step Biosynthetic Pathway

The conversion of simple metabolic precursors into this compound is proposed to occur via a four-stage enzymatic sequence.

Stage 1: Polyketide Chain Assembly

The pathway is initiated by a Type III Polyketide Synthase. This enzyme catalyzes the iterative condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. The PKS selects the correct starter and extender units and controls the chain length, resulting in the formation of a linear tetraketide intermediate tethered to the enzyme.[6]

Stage 2: Intramolecular Cyclization and Aromatization

Once the full-length tetraketide chain is assembled, the PKS catalyzes an intramolecular C- to O-acyl transfer followed by a Claisen-type cyclization and subsequent dehydration/enolization reactions. This cascade forms the stable aromatic isobenzofuranone ring system. The likely product of this stage is a hydroxylated phthalide intermediate, such as 7-hydroxyisobenzofuran-1(3H)-one, although the precise timing of the initial hydroxylation can vary.

Stage 3: Regiospecific C-7 Hydroxylation

To install the methoxy group at the C-7 position, a hydroxyl group must first be present. This is accomplished by a regiospecific hydroxylase, typically a cytochrome P450 monooxygenase. This enzyme utilizes molecular oxygen and a reducing equivalent (NADPH) to introduce a hydroxyl group specifically at the C-7 position of the phthalide core. The enzyme's active site architecture is crucial for ensuring this precise regioselectivity.

Stage 4: S-Adenosyl-L-methionine Dependent O-Methylation

In the final step, an O-methyltransferase (OMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C-7 hydroxyl group. This reaction yields the final product, this compound, and S-adenosyl-L-homocysteine (SAH) as a byproduct.

Diagram of the Proposed Biosynthetic Pathway

Caption: Enzymatic cascade from primary metabolites to this compound.

Experimental Validation Protocols

The trustworthiness of a proposed biosynthetic pathway relies on empirical evidence. Several robust experimental strategies can be employed to dissect and validate each enzymatic step.

Isotopic Labeling Studies

The foundational polyketide origin can be unequivocally demonstrated by feeding the producing organism with ¹³C-labeled acetate ([1-¹³C]acetate or [2-¹³C]acetate).

Protocol:

-

Culture: Grow the producing organism (plant or fungus) in a defined medium.

-

Feeding: Introduce ¹³C-labeled sodium acetate to the culture at a specific growth phase.

-

Extraction: After a suitable incubation period, harvest the biomass and extract the secondary metabolites, including this compound.

-

Purification: Purify the target compound to homogeneity using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified compound by ¹³C-NMR spectroscopy. The resulting labeling pattern in the carbon skeleton will confirm its origin from acetate units and elucidate the folding pattern of the polyketide chain.

Gene Identification and Knockout

Modern genomic and transcriptomic approaches are powerful tools for identifying candidate genes encoding the biosynthetic enzymes.[9][10] Once candidate genes for the PKS, P450, and OMT are identified, their function can be confirmed via targeted gene knockout or silencing (e.g., RNAi).

Workflow for Genetic Validation

Caption: A systematic approach to validate the function of biosynthetic genes.

A successful knockout of the OMT gene, for instance, should lead to the disappearance of this compound and a corresponding accumulation of its precursor, 7-hydroxyisobenzofuran-1(3H)-one.

Summary of Key Biosynthetic Enzymes

The following table summarizes the proposed enzymes and their critical functions in the pathway.

| Stage | Enzyme Class | Proposed Function | Substrate(s) | Product(s) | Required Cofactor(s) |

| 1 & 2 | Polyketide Synthase (PKS) | Assembles and cyclizes the polyketide chain | Acetyl-CoA, Malonyl-CoA | 7-Hydroxyisobenzofuran-1(3H)-one | CoA |

| 3 | Cytochrome P450 Monooxygenase | Regiospecific hydroxylation at C-7 | Phthalide Intermediate, O₂, NADPH | 7-Hydroxyisobenzofuran-1(3H)-one | NADPH |

| 4 | O-Methyltransferase (OMT) | Transfers a methyl group to the C-7 hydroxyl | 7-Hydroxyisobenzofuran-1(3H)-one, SAM | This compound | SAM |

Conclusion and Future Outlook

The biosynthesis of this compound is a highly ordered and efficient enzymatic process, transforming simple building blocks into a structurally defined natural product. The pathway proceeds through a polyketide intermediate, followed by key tailoring steps of hydroxylation and methylation that are critical for the final structure and biological activity. A thorough understanding of this pathway, validated through the experimental protocols outlined herein, provides a powerful toolkit for metabolic engineering. By manipulating the key PKS and tailoring enzymes, it is possible to enhance the production of the native compound or generate novel, structurally diverse phthalides for evaluation as next-generation therapeutic agents.

References

-

Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2012). Chinese Journal of Organic Chemistry, 32(12):2344. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group, Oregon State University. Available at: [Link]

-

5-Methoxy-2-benzofuran-1(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3288. Available at: [Link]

-

ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2010). ChemInform, 41(22). Available at: [Link]

-

3-Hydroxyisobenzofuran-1(3H)-one. PubChem. Available at: [Link]

-

Biosynthesis of Aliphatic Polyketides by Type III Polyketide Synthase and Methyltransferase in Bacillus subtilis. (2007). Journal of Bacteriology, 189(12), 4437–4445. Available at: [Link]

-

Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection. (2023). Chemical Science, 14(28), 7675-7683. Available at: [Link]

-

NCGC00169010-02_C18H18O9_Naphtho(2,3-c)furan-1(3H)-one, 8-(beta-D-glucopyranosyloxy)-9-hydroxy-. PubChem. Available at: [Link]

-

3-Hydroxy-6-nitroisobenzofuran-1(3h)-one. PubChem. Available at: [Link]

-

Polyketide synthase. Wikipedia. Available at: [Link]

-

Recent advances in the biosynthesis of unusual polyketide synthase substrates. (2016). Natural Product Reports, 33(2), 148–174. Available at: [Link]

-

Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. (2021). Molecules, 26(16), 4983. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740–26765. Available at: [Link]

-

One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. (2015). Journal of the Chilean Chemical Society, 60(1), 2827-2830. Available at: [Link]

-

Recent advances in the biosynthesis of unusual polyketide synthase substrates. (2016). Natural Product Reports, 33(2), 148-174. Available at: [Link]

-

Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. (2013). Natural Product Reports, 30(7), 953-978. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740–26765. Available at: [Link]

-

Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022). Frontiers in Plant Science, 13, 915993. Available at: [Link]

-

Synthesis of phthalides. Organic Chemistry Portal. Available at: [Link]

-

Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022). Frontiers in Plant Science, 13, 915993. Available at: [Link]

-

Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (2019). Catalysts, 9(3), 221. Available at: [Link]

Sources

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 3. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of Aliphatic Polyketides by Type III Polyketide Synthase and Methyltransferase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the biosynthesis of unusual polyketide synthase substrates - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 10. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Methoxyisobenzofuran-1(3H)-one

Introduction

7-Methoxyisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, represents a core structural motif in various natural products and pharmacologically active molecules. The precise elucidation of its molecular structure is paramount for researchers in synthetic chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly accessible databases currently lack a complete, experimentally verified dataset for this specific isomer, this guide will proceed from a position of expertise. We will detail the optimized protocols for data acquisition and provide a robust, theoretically grounded interpretation of the expected spectra. For comparative purposes, we will reference the known data of the closely related isomer, 6-methoxyisobenzofuran-1(3H)-one, to highlight the subtle yet critical differences that confirm the 7-methoxy substitution pattern.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality, unambiguous data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the first-choice solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a convenient internal standard. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Operating Frequency: A higher field strength (e.g., 500 MHz or greater) is recommended. This improves signal dispersion, minimizing peak overlap, which is particularly important in the aromatic region where proton signals can be close together. This increased resolution is essential for accurate coupling constant (J-value) determination, which in turn provides information about the relative positions of protons on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-200 ppm.

-

Employ a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the methylene protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.55 | t | 1H | J ≈ 8.0 | H-5 |

| ~7.15 | d | 1H | J ≈ 7.5 | H-4 |

| ~7.05 | d | 1H | J ≈ 8.5 | H-6 |

| ~5.30 | s | 2H | - | H-3 (CH₂) |

| ~3.90 | s | 3H | - | H-8 (OCH₃) |

Interpretation:

-

Aromatic Region (δ 7.0-7.6 ppm): The key to confirming the 7-methoxy substitution lies in the splitting pattern of the aromatic protons.

-

H-5: This proton is flanked by H-4 and H-6, leading to a triplet (t). Its downfield shift is due to its position relative to the electron-withdrawing carbonyl group.

-

H-4 and H-6: These protons will appear as doublets (d) as they are each coupled to H-5. The exact chemical shifts are influenced by the electronic effects of both the lactone ring and the methoxy group.

-

-

Methylene Protons (H-3, δ ~5.30 ppm): The two protons on C-3 are chemically equivalent and have no adjacent proton neighbors, resulting in a characteristic singlet (s) integrating to 2H. This signal is a hallmark of the phthalide core.

-

Methoxy Protons (H-8, δ ~3.90 ppm): The three protons of the methoxy group are also equivalent and appear as a sharp singlet (s) integrating to 3H.

Caption: Relationship between structure and predicted ¹H NMR signals.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.5 | C-1 | Lactone carbonyl carbon, highly deshielded. |

| ~158.0 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145.0 | C-7a | Quaternary aromatic carbon at the ring fusion. |

| ~134.0 | C-5 | Aromatic CH, influenced by the carbonyl group. |

| ~122.0 | C-3a | Quaternary aromatic carbon at the ring fusion. |

| ~118.0 | C-6 | Aromatic CH, ortho to the methoxy group. |

| ~110.0 | C-4 | Aromatic CH. |

| ~69.0 | C-3 | Methylene carbon (CH₂) adjacent to the ring oxygen. |

| ~56.0 | C-8 | Methoxy carbon (OCH₃). |

Interpretation:

-

Carbonyl Carbon (C-1): The lactone carbonyl carbon is the most downfield signal, typically appearing around 170 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic CH carbons (C-4, C-5, C-6) and three for the quaternary carbons (C-3a, C-7, C-7a). The carbon directly attached to the methoxy group (C-7) will be significantly shielded and appear further upfield than a typical aromatic carbon, while C-7a and C-3a at the ring junctions will also be clearly identifiable.

-

Aliphatic Carbons: The methylene (C-3) and methoxy (C-8) carbons will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Expertise & Experience: The "Why" Behind the Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional salt plates (NaCl/KBr). ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra of solid samples directly.

-

Data Interpretation: While the fingerprint region (below 1500 cm⁻¹) is unique to the molecule as a whole, the diagnostic region (above 1500 cm⁻¹) is where we find the characteristic vibrations for key functional groups.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and ether linkages.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1760 | Strong | C=O Stretch | γ-Lactone (Ester) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~1050 | Strong | C-O Stretch | Lactone C-O |

Interpretation:

-

The Carbonyl Stretch (C=O): The most intense and diagnostic peak will be the C=O stretch of the five-membered lactone ring. This typically appears at a high wavenumber (~1760 cm⁻¹) due to the ring strain. This single, strong peak is definitive evidence of the lactone functional group.

-

C-O Stretches: Two strong C-O stretching bands are expected. A band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether of the methoxy group, and another strong band around 1050 cm⁻¹ corresponds to the C-O bond within the lactone ring.

-

C-H Stretches: Weaker bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methoxy groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: The "Why" Behind the Protocol

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically results in a prominent protonated molecule [M+H]⁺, which directly gives the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high mass accuracy, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and calculate its exact mass. Compare this with the theoretical exact mass for the molecular formula C₉H₈O₃.

Predicted MS Data and Interpretation

Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol Theoretical Exact Mass [M+H]⁺: 165.0546 Da

Table 4: Predicted High-Resolution Mass Spectrometry Data

| m/z (Observed) | Ion Formula | Theoretical m/z | Interpretation |

| ~165.0546 | [C₉H₉O₃]⁺ | 165.0546 | Protonated Molecular Ion [M+H]⁺ |

| ~135.0441 | [C₈H₇O₂]⁺ | 135.0441 | Loss of formaldehyde (CH₂O) from the methoxy and methylene groups |

Interpretation:

-

Molecular Ion Peak: The most critical piece of data is the accurate mass of the protonated molecule [M+H]⁺. A measured value within 5 ppm of the theoretical mass (165.0546 Da) provides strong evidence for the molecular formula C₉H₈O₃.

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. A potential significant fragment could correspond to the loss of formaldehyde (30 Da), a common fragmentation pathway for related structures, leading to a peak at m/z ~135.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

References

-

Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

-

Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

A Technical Guide to Quantum Chemical Calculations for 7-Methoxyisobenzofuran-1(3H)-one: A Molecular Modeling Approach in Drug Discovery

Introduction

7-Methoxyisobenzofuran-1(3H)-one, a substituted phthalide derivative, represents a class of organic scaffolds with significant interest in medicinal chemistry and materials science. Understanding the intrinsic electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for predicting its behavior in complex biological systems and for designing novel derivatives with enhanced therapeutic potential. Quantum chemical calculations offer a powerful in-silico lens to dissect these molecular characteristics with high precision, complementing and often guiding empirical research.[1][2]

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the selection of computational methods and the interpretation of the resulting data. We will leverage Density Functional Theory (DFT), a robust and widely used quantum mechanical method, to explore the molecular landscape of this compound.[1][3]

The Strategic Role of Density Functional Theory (DFT)

In the realm of computational chemistry, DFT strikes an optimal balance between accuracy and computational cost, making it the workhorse for studying medium-sized organic molecules like this compound.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties. This approach has proven highly effective for predicting molecular geometries, vibrational frequencies, and electronic properties crucial for drug design.[1][5]

Our chosen methodology employs the B3LYP functional combined with a Pople-style basis set, 6-311++G(d,p).

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is renowned for its excellent performance in predicting the structure and thermochemistry of a vast range of organic molecules.[6]

-

6-311++G(d,p) Basis Set: This choice represents a robust and well-balanced basis set.

-

6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and molecular geometries. The lack of polarization functions is a known deficiency in simpler basis sets.[6][7]

-

This level of theory, B3LYP/6-311++G(d,p), is a well-established standard for obtaining reliable geometries and electronic properties for molecules of this nature.[7][8]

Computational Workflow: From Structure to Properties

The process of characterizing this compound involves a sequential and logical workflow. Each step builds upon the last, ensuring the final calculated properties are derived from a physically meaningful and stable molecular structure.

Experimental Protocol: A Step-by-Step Guide

-

Molecular Structure Input:

-

Begin by constructing the 3D structure of this compound using molecular building software (e.g., GaussView, Avogadro, ChemDraw).

-

Ensure correct atom types, bond orders, and initial stereochemistry. The initial structure does not need to be perfect, as the subsequent optimization step will refine it.

-

The structure can be identified by its CAS Number: 28281-58-5.[9]

-

-

Geometry Optimization:

-

Objective: To find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation.

-

Procedure: Submit the initial structure to a computational chemistry package (e.g., Gaussian, ORCA).[3][4] Specify the B3LYP/6-311++G(d,p) level of theory. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system until a stationary point on the potential energy surface is located.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

-

Causality: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

-

Procedure: Following the successful geometry optimization, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory. This is a critical self-validating step in the protocol.[10]

-

-

Calculation of Molecular Properties:

-

Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation can be performed to derive various electronic properties. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

-

-

Below is a Graphviz diagram illustrating this computational workflow.

Sources

- 1. longdom.org [longdom.org]

- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. mdpi.com [mdpi.com]

- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C(Ar)-H···O hydrogen bonds in substituted isobenzofuranone derivatives: geometric, topological, and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem960.com [chem960.com]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

An In-Depth Technical Guide to Investigating the Phytotoxic Effects of 7-methoxyisobenzofuran-1(3H)-one on Plant Growth

Abstract

The isobenzofuranone chemical scaffold is prevalent in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Within this class, several analogs have demonstrated significant phytotoxicity, suggesting their potential as lead structures for novel herbicides. This technical guide addresses 7-methoxyisobenzofuran-1(3H)-one, a member of this promising class, for which the phytotoxic profile has not been extensively characterized. We present a comprehensive, field-proven research framework designed for researchers, scientists, and drug development professionals to systematically evaluate its effects on plant growth. This document provides a tiered experimental approach, beginning with foundational screening bioassays and progressing to advanced studies aimed at elucidating the physiological and molecular mechanisms of action. Detailed, self-validating protocols are provided for each experimental stage, supported by insights into the causal relationships behind methodological choices. The objective is to equip research teams with the necessary strategy and technical details to thoroughly assess the herbicidal potential of this compound.

Section 1: The Isobenzofuranone Class: A Rationale for Phytotoxicity Screening

The Isobenzofuranone Scaffold: Natural Occurrence and Chemical Significance

The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is a structural motif found in numerous natural products, particularly as secondary metabolites isolated from fungi.[1] Endophytic and plant pathogenic fungi, such as Pestalotiopsis microspora and Cephalosporium sp., are known producers of these compounds, hinting at their potential ecological roles in plant-microbe interactions.[2][3] The versatility of this scaffold has also made it a valuable building block in synthetic chemistry for developing novel agrochemicals and pharmaceuticals.[4]

Broad-Spectrum Bioactivity of Isobenzofuranone Analogs

Compounds featuring the isobenzofuranone core exhibit an impressive diversity of biological effects. Documented activities range from antibacterial, antifungal, and antioxidant to anti-HIV properties.[1][2] Critically for agricultural science, certain analogs have been identified as potent inhibitors of photosynthetic electron transport, a well-established herbicidal mode of action.[1] This known activity within the chemical class provides a strong rationale for investigating the phytotoxic potential of underexplored derivatives like this compound.

Documented Phytotoxicity in the Isobenzofuranone Family

There are numerous reports confirming that both natural and synthetic isobenzofuranones can act as potent plant growth inhibitors.[5] Studies have demonstrated the herbicidal activity of various phthalide derivatives, with some showing efficacy comparable to or even exceeding commercial herbicides in assays against species like cucumber (Cucumis sativus) and onion (Allium cepa).[6] The level of phytotoxicity is dependent on the specific chemical structure, concentration, and the target plant species. In silico studies on some of the most active compounds suggest that their mechanism may involve the inhibition of crucial plant enzymes, such as strigolactone esterases, which are involved in hormone signaling pathways that regulate plant development.[6] This existing body of evidence strongly supports the hypothesis that this compound may possess significant phytotoxic properties worthy of detailed investigation.

Section 2: Characterization of this compound

A thorough understanding of the test compound's physicochemical properties is essential for designing robust experimental protocols, particularly for preparing accurate stock solutions and understanding its environmental fate.

Physicochemical Properties

While experimental data for this compound is not widely available, properties can be estimated based on its structure and data from closely related analogs. For the related compound 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one, computed properties provide a useful reference point.[7]

| Property | Estimated Value / Data Point | Source |

| Molecular Formula | C9H8O3 | (Calculated) |

| Molecular Weight | 164.16 g/mol | (Calculated) |

| XLogP3-AA (LogP) | ~1.5 - 2.5 | [7] (Analog-based estimate) |

| Solubility | Expected to be soluble in organic solvents like Methanol, DMSO, Acetone | [3] (Analog data) |

| Appearance | Likely a white to off-white crystalline powder | [3] (Analog data) |

Causality Behind the Data: The octanol-water partition coefficient (LogP) is critical for predicting a compound's environmental mobility and its ability to penetrate plant cuticles and cell membranes. Solubility data dictates the choice of solvent for creating stock solutions for bioassays, with DMSO or methanol being common choices for initial dissolution before dilution in aqueous media.

Section 3: A Tiered Experimental Framework for Phytotoxicity Assessment

We advocate for a multi-stage approach that progresses from rapid, high-throughput screening to more complex whole-plant studies. This ensures an efficient use of resources by first establishing baseline activity before committing to longer-term experiments.

Rationale for Model Species Selection

The choice of target species is a critical decision. Bioassays must be sensitive, reproducible, and representative. We recommend using a panel of both dicotyledonous and monocotyledonous species as outlined in standardized testing protocols.[8]

-

Lactuca sativa (Lettuce): A standard for allelopathy studies due to its rapid germination, high sensitivity to chemical inhibitors, and minimal seed dormancy.

-

Lepidium sativum (Cress): Frequently used alongside lettuce, providing another sensitive dicot model.[9]

-

Triticum aestivum (Wheat) or Zea mays (Corn): Essential monocot models representing major global crops and common weed relatives.

Protocol 1: Seed Germination and Early Vigor Bioassay

This initial screen is the cornerstone of phytotoxicity assessment, designed to determine the concentration-dependent effects of a compound on the most vulnerable stage of a plant's life cycle.[10]

Objective: To quantify the inhibitory effects of this compound on seed germination and early radicle and hypocotyl/coleoptile elongation.

Experimental Workflow Diagram:

Caption: Workflow for the seed germination and early vigor bioassay.

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Causality: DMSO is used to solubilize hydrophobic compounds but must be kept at a low final concentration (e.g., <0.5%) in the assay to avoid solvent toxicity.

-

Perform serial dilutions in distilled water to achieve final test concentrations (e.g., 1000, 100, 10, 1, 0.1 µM).

-

Prepare a negative control using the same final concentration of the solvent in distilled water.

-

Prepare a positive control using a known germination inhibitor or herbicide (e.g., S-metolachlor) at a concentration known to cause significant inhibition. Self-Validation: The positive control confirms that the bioassay system is responsive to inhibition, while the negative control ensures that any observed effects are due to the test compound, not the solvent.

-

-

Seed Sterilization and Plating:

-

Surface sterilize seeds by brief immersion in a 0.2% sodium hypochlorite solution for 5 minutes, followed by four rinses with sterile distilled water.[11] Causality: This step is crucial to prevent fungal or bacterial contamination, which could otherwise confound the results by affecting seed viability or interacting with the test compound.

-

Aseptically place one sterile 9 cm filter paper (e.g., Whatman No. 1) into each sterile 9 cm Petri dish.

-

Pipette 3 mL of the corresponding test solution or control solution onto the filter paper, ensuring even saturation.

-

Carefully place 20-25 sterilized seeds onto the moist filter paper in each dish, ensuring they are evenly spaced. Seal the dishes with parafilm.

-

-

Incubation and Measurement:

-

Place the Petri dishes in a dark growth chamber or incubator at a constant temperature (e.g., 25 ± 1°C) for 72 hours.[9]

-

After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

-

Using a digital caliper or image analysis software, measure the length of the radicle (root) and the hypocotyl (shoot) for each germinated seedling.

-

Data Presentation and Analysis:

The results should be tabulated to clearly show the dose-response relationship.

| Concentration (µM) | Germination (%) | Avg. Root Length (mm) ± SD | % Root Inhibition | Avg. Shoot Length (mm) ± SD | % Shoot Inhibition |

| 0 (Control) | 98 ± 2 | 25.4 ± 3.1 | 0 | 15.2 ± 2.5 | 0 |

| 0.1 | 97 ± 3 | 24.9 ± 2.8 | 2.0 | 15.0 ± 2.3 | 1.3 |

| 1 | 95 ± 4 | 22.1 ± 3.5 | 13.0 | 13.8 ± 2.9 | 9.2 |

| 10 | 80 ± 6 | 15.8 ± 2.9 | 37.8 | 9.1 ± 1.8 | 40.1 |

| 100 | 45 ± 8 | 6.2 ± 1.5 | 75.6 | 3.5 ± 1.1 | 77.0 |

| 1000 | 10 ± 5 | 1.1 ± 0.5 | 95.7 | 0.8 ± 0.4 | 94.7 |

| Positive Control | 5 ± 3 | 0.8 ± 0.4 | 96.9 | 0.5 ± 0.2 | 96.7 |

Note: Data are hypothetical for illustrative purposes.

The concentration required to inhibit growth by 50% (IC50) should be calculated for both root and shoot elongation using a log-logistic regression model. Root length is often the most sensitive and reliable parameter.[12]

Section 4: Investigating the Physiological and Molecular Mode of Action

Once phytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism. Based on the activities of related isobenzofuranones, we can formulate several primary hypotheses.

Hypothesized Mechanisms of Action

-

Disruption of Photosynthesis: The inhibition of photosynthetic electron transport is a common mode of action for many herbicides and has been observed in isobenzofuranone analogs.[1] This would primarily manifest as a post-emergence effect.

-

Hormonal Imbalance: Interference with plant hormone signaling, such as the strigolactone pathway, can severely stunt root development and overall plant architecture.[6]

-

Metabolic Inhibition: The compound could interfere with critical metabolic processes required for germination and growth, such as the mobilization of stored energy reserves.

Protocol 2: Chlorophyll Fluorescence Analysis

Chlorophyll fluorescence is a rapid, non-invasive, and highly sensitive probe of photosystem II (PSII) activity.[13] It is an invaluable tool for detecting stress on the photosynthetic apparatus, often before visual symptoms like chlorosis appear.[14]

Objective: To determine if this compound affects the quantum efficiency of PSII, indicating a potential impact on photosynthesis.

Step-by-Step Methodology:

-

Plant Preparation: Grow model plants (e.g., Lactuca sativa or Arabidopsis thaliana) in pots to the 3-4 leaf stage.

-

Treatment Application: Apply the test compound as either a foliar spray or a soil drench at a concentration determined from whole-plant assays (e.g., a concentration causing ~75% growth inhibition).

-

Dark Adaptation: Before measurement, plants must be dark-adapted for a minimum of 20-30 minutes. Causality: Dark adaptation ensures that all PSII reaction centers are "open" (oxidized state), establishing a baseline for measuring maximum photochemical efficiency.

-

Measurement with a PAM Fluorometer:

-

Attach the leaf clip to a treated leaf.

-

Measure the minimal fluorescence (Fo) using a weak modulated measuring beam.

-

Apply a high-intensity saturating pulse of light (~8000 µmol m⁻² s⁻¹ for <1 second) to transiently "close" all PSII reaction centers. The peak fluorescence during this pulse is the maximum fluorescence (Fm).

-

-

Data Calculation: The primary parameter of interest is the maximum quantum yield of PSII, calculated as Fv/Fm = (Fm - Fo) / Fm . A healthy, unstressed plant will typically have an Fv/Fm ratio of ~0.83. A significant decrease in this value in treated plants is a strong indicator of photosynthetic stress.

Hypothetical Mechanism Diagram:

Caption: Hypothesized mechanisms of phytotoxicity for this compound.

Proposed Advanced Studies

Should the initial assays and chlorophyll fluorescence analysis yield positive results, the following advanced studies can provide deeper mechanistic insights:

-

Enzyme Inhibition Assays: Based on in silico docking studies of similar compounds, directly test the inhibitory activity of this compound against purified plant enzymes like strigolactone esterase D14 or histone deacetylases.[6]

-

Cellular Respiration Measurement: Use an oxygen electrode to measure oxygen consumption in treated root tips to determine if mitochondrial respiration is affected.

-

Transcriptomic (RNA-Seq) Analysis: A powerful, unbiased approach to identify all the gene networks and cellular pathways that are up- or down-regulated in response to compound treatment, providing a global view of its mode of action.

Section 5: Conclusion and Future Perspectives

This technical guide outlines a systematic and robust framework for the comprehensive evaluation of the phytotoxic properties of this compound. By employing a tiered experimental design—from foundational germination bioassays to targeted physiological and molecular investigations—researchers can efficiently characterize its herbicidal potential. The provided protocols are designed to be self-validating and are grounded in established methodologies, ensuring high-quality, interpretable data.

Positive findings from this research program could establish this compound as a valuable lead compound. Subsequent research could then focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, ultimately contributing to the development of a new class of sustainable weed management solutions.

References

-

Belz, R. G. (2004). A Novel Laboratory Screening Bioassay for Crop Seedling Allelopathy. Journal of Chemical Ecology, 30(1), 175-197. Available from: [Link]

-

Bóna, L., et al. (2023). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. MDPI. Available from: [Link]

-

Strobel, G., et al. (2002). Isopestacin, an isobenzofuranone from Pestalotiopsis microspora, possessing antifungal and antioxidant activities. Phytochemistry, 60(2), 179-83. Available from: [Link]

-

Chase, W. R., et al. (1991). Possible Mechanism of Inhibition of 6-Methoxy-Benzoxazolin-2(3H)-One on Germination of Cress (Lepidium sativum L.). Journal of Chemical Ecology. Available from: [Link]

-

Dimitrova, L., et al. (2024). Optimizing Allelopathy Screening Bioassays by Using Nano Silver. MDPI. Available from: [Link]

-

Macías, F. A., et al. (2000). Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany. Available from: [Link]

-

PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Wang, Z. Y., et al. (2025). Effects of allelochemicals from plants on seed germination. Maximum Academic Press. Available from: [Link]

-

Woitke, M., et al. (2019). 5.1 Chlorophyll fluorescence. ClimEx Handbook. Available from: [Link]

-

CID Bio-Science. (2023). Chlorophyll Fluorescence: Importance and Applications. CID Bio-Science. Available from: [Link]

-

Bi, Y. M., et al. (2013). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 18(12), 14658-14664. Available from: [Link]

-

Reigosa, M. J., et al. (2004). A Novel Laboratory Screening Bioassay for Crop Seedling Allelopathy. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Alvarenga, E. S., et al. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E, 69(Pt 11), o1676. Available from: [Link]

-

da Silva, A. C., et al. (2018). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 56(10), 971-978. Available from: [Link]

-

Demuner, A. J., et al. (2012). Synthesis, characterization and phytotoxic activity of hydroxylated isobenzofuran-1(3H)-ones. IRIS. Available from: [Link]

-

Clark, C. A., & Hoy, M. W. (1994). A rapid bioassay for allelopathic potential. S3 Amazonaws. Available from: [Link]

-

Kalaji, H. M., et al. (2017). Frequently asked questions about chlorophyll fluorescence, the sequel. Photosynthesis Research, 132(1), 13-66. Available from: [Link]

-

PubChem. (n.d.). 1(3H)-Isobenzofuranone, 3-hydroxy-. National Center for Biotechnology Information. Available from: [Link]

-

Macías, F. A., et al. (2000). Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species. PubMed. Available from: [Link]

-

de Oliveira, R. S., et al. (2019). Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target. Pest Management Science, 75(12), 3366-3375. Available from: [Link]

Sources

- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frequently asked questions about chlorophyll fluorescence, the sequel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 [chemicalbook.com]

- 4. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and phytotoxic activity of hydroxylated isobenzofuran-1(3H)-ones [sfera.unife.it]

- 6. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. maxapress.com [maxapress.com]

- 9. Optimizing Allelopathy Screening Bioassays by Using Nano Silver [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chlorophyll Fluorescence: Importance and Applications - CID Bio-Science [cid-inc.com]

- 14. 5.1 Chlorophyll fluorescence – ClimEx Handbook [climexhandbook.w.uib.no]

An In-Depth Technical Guide to In Silico Docking Studies of 7-methoxyisobenzofuran-1(3H)-one with Target Proteins

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 7-methoxyisobenzofuran-1(3H)-one, a member of the biologically significant isobenzofuranone class of compounds. Recognizing the therapeutic potential of this scaffold, which exhibits activities ranging from anticancer to neuroprotective, this document outlines a robust, scientifically-grounded workflow for identifying and evaluating its interactions with putative protein targets.[1][2][3][4][5] Addressed to researchers, computational chemists, and drug development professionals, this guide emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability. We will detail the entire computational pipeline, from ligand preparation and target selection to the execution of docking simulations and the critical analysis of the resulting data.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[6][8][9][10] This process allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental validation and lead optimization.[7]

The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is present in numerous natural and synthetic compounds with a wide array of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antidepressant effects.[1][2][3][4][11][12] Given this established biological relevance, this compound presents a compelling candidate for computational investigation to elucidate its mechanism of action and identify novel therapeutic targets.

This guide will utilize a structured, multi-step approach to perform a rigorous in silico analysis, focusing on established, well-validated software and methodologies to ensure the reliability of the generated data.

The In Silico Docking Workflow: A Conceptual Overview

The docking process can be conceptually divided into several key stages, each requiring careful consideration to ensure the validity of the final results. The entire process is a synergy of preparing the digital models of the ligand and protein, defining the search space, running the docking simulation, and finally, interpreting the results.

Below is a conceptual diagram of the complete workflow.

Caption: A high-level overview of the molecular docking workflow.

Phase 1: Preparation of Molecular Structures

The quality of the input structures is paramount to the success of any docking study. This phase involves preparing both the ligand and the target protein into a computationally ready format.

Ligand Preparation: this compound

The first step is to obtain an accurate 3D representation of the ligand.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation. Use a force field like MMFF94 or UFF for minimization.

-

Causality: An unoptimized, high-energy ligand conformation can lead to inaccurate binding poses and energies as the docking algorithm may get trapped in a local energy minimum.

-

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for forming hydrogen bonds.[13]

-

Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). These are essential for evaluating electrostatic interactions.[13]

-

Define Rotatable Bonds: Identify and define the rotatable bonds. This allows for ligand flexibility during the docking simulation.[6][13]

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.[8][13]

Target Protein Selection and Preparation

The choice of a target protein should be hypothesis-driven, based on the known biological activities of the isobenzofuranone scaffold.

Target Selection Rationale: